Ethyl 2-amino-5-(4-nitrophenyl)thiophene-3-carboxylate
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Overview
Description
Ethyl 2-amino-5-(4-nitrophenyl)thiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings that have significant importance in medicinal chemistry and material science. This compound is particularly noted for its role as an intermediate in the synthesis of various pharmaceuticals, including Relugolix, a gonadotropin-releasing hormone receptor antagonist used to treat advanced prostate cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-5-(4-nitrophenyl)thiophene-3-carboxylate typically involves the reaction of 4-nitrobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate and acetic acid. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the thiophene ring .
Industrial Production Methods
In an industrial setting, the synthesis may involve similar steps but on a larger scale with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5-(4-nitrophenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, acyl chlorides.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products Formed
Reduction: Ethyl 2-amino-5-(4-aminophenyl)thiophene-3-carboxylate.
Substitution: Various N-substituted derivatives.
Oxidation: Sulfoxides and sulfones.
Scientific Research Applications
Ethyl 2-amino-5-(4-nitrophenyl)thiophene-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Serves as a precursor in the synthesis of pharmaceuticals like Relugolix.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of Ethyl 2-amino-5-(4-nitrophenyl)thiophene-3-carboxylate in biological systems involves its interaction with specific molecular targets. For instance, in the case of Relugolix, the compound acts as a gonadotropin-releasing hormone receptor antagonist, inhibiting the release of luteinizing hormone and follicle-stimulating hormone, thereby reducing the production of testosterone .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate: Similar structure but with a methyl group at the 4-position.
Ethyl 2-[(2,6-difluorobenzyl)(ethoxycarbonyl)amino]-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate: Contains additional substituents on the thiophene ring
Uniqueness
Ethyl 2-amino-5-(4-nitrophenyl)thiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its role as an intermediate in the synthesis of pharmaceuticals like Relugolix highlights its importance in medicinal chemistry .
Properties
Molecular Formula |
C13H12N2O4S |
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Molecular Weight |
292.31 g/mol |
IUPAC Name |
ethyl 2-amino-5-(4-nitrophenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C13H12N2O4S/c1-2-19-13(16)10-7-11(20-12(10)14)8-3-5-9(6-4-8)15(17)18/h3-7H,2,14H2,1H3 |
InChI Key |
HBYHTNBXVFBNAC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=C(C=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
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